![molecular formula C6H12ClNO2S B13569818 (Piperidin-3-yl)methanesulfonyl chloride](/img/structure/B13569818.png)
(Piperidin-3-yl)methanesulfonyl chloride
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Overview
Description
(Piperidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-3-yl)methanesulfonyl chloride typically involves the reaction of piperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Piperidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
(Piperidin-3-yl)methanesulfonyl chloride is an organic compound featuring a piperidine ring and a methanesulfonyl chloride group, with the molecular formula C6H12ClNO2S and a molecular weight of approximately 197.68 g/mol. The sulfonyl chloride functional group gives it significant reactivity, making it useful in chemical transformations and medicinal chemistry applications.
Applications
This compound has applications in various fields. Research indicates that piperidine compound derivatives, including those containing methanesulfonyl groups, exhibit various biological activities. Studies have explored their potential as cysteine protease inhibitors, particularly cathepsin S, which is implicated in cancer and inflammatory conditions. Piperidine derivatives have also been explored for their neuroprotective effects and potential applications in treating neurological disorders.
Medicinal Chemistry
This compound is a precursor for synthesizing bioactive compounds, particularly those targeting neurological disorders, cancer, and inflammatory conditions. Interaction studies involving this compound primarily focus on its reactivity with biological molecules and other chemical entities. These studies help elucidate its potential as a therapeutic agent and its interactions within biological systems. Investigations into its role as a cysteine protease inhibitor have highlighted its capacity to modulate enzymatic activity effectively.
Structural Similarity
Several compounds share structural similarities with this compound. A comparison highlighting unique features is shown in the table below.
Compound Name | Structure Type | Unique Features |
---|---|---|
$$(3S)-piperidin-3-yl]methanesulfonamide | Sulfonamide | Lacks fluorine; less electrophilic than fluoride variant. |
$$(3S)-piperidin-3-yl]methanesulfonic acid | Sulfonic acid | Non-fluorinated; used in different biological contexts. |
$$(3S)-piperidin-3-yl]methanesulfonyl chloride | Sulfonyl chloride | More reactive than fluoride derivative; used for different substitutions. |
Mechanism of Action
The mechanism of action of (Piperidin-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions or biological studies .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Methanesulfonyl Chloride: A sulfonyl chloride derivative used in various chemical reactions.
Uniqueness
(Piperidin-3-yl)methanesulfonyl chloride is unique due to its combined structural features of piperidine and methanesulfonyl chloride. This combination imparts specific reactivity and properties that make it valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
piperidin-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLUUZMUYINOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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